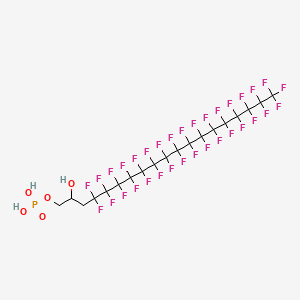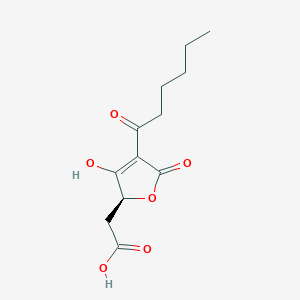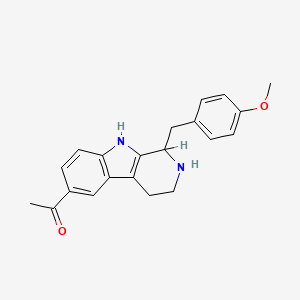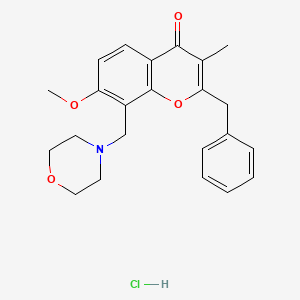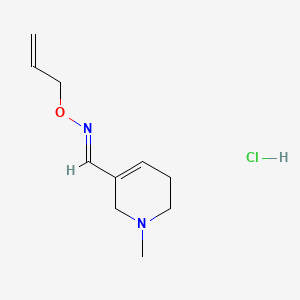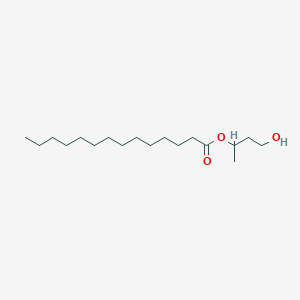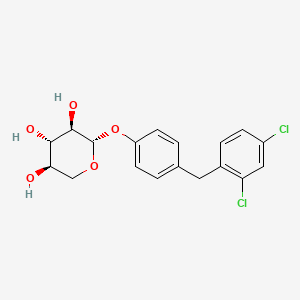
beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl: is a chemical compound that belongs to the class of xylopyranosides Xylopyranosides are glycosides derived from xylose, a sugar commonly found in plant cell walls This compound is characterized by the presence of a beta-D-xylopyranoside moiety linked to a 4-((2,4-dichlorophenyl)methyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl typically involves the glycosylation of a suitable acceptor with a protected xylose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where enzymes like beta-xylosidase are used to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is used as a substrate in enzymatic assays to study the activity of beta-xylosidase. It serves as a model compound to investigate glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to inhibit the biosynthesis of heparan sulfate proteoglycans, which are essential components of the extracellular matrix. This inhibition is valuable in studying cell signaling and tissue development .
Industry: Industrially, this compound is used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature. It is also employed in the production of biodegradable polymers .
Mechanism of Action
The mechanism of action of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl involves its interaction with specific enzymes and proteins. For instance, as an inhibitor of heparan sulfate proteoglycan biosynthesis, it binds to the active site of the enzyme, preventing the addition of xylose residues to the growing glycosaminoglycan chain. This inhibition disrupts the normal function of proteoglycans in cell signaling and tissue development .
Comparison with Similar Compounds
- 4-Nitrophenyl beta-D-xylopyranoside
- 4-Nitrophenyl alpha-D-xylopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-galactopyranoside
Uniqueness: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals .
Properties
CAS No. |
147029-84-3 |
|---|---|
Molecular Formula |
C18H18Cl2O5 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H18Cl2O5/c19-12-4-3-11(14(20)8-12)7-10-1-5-13(6-2-10)25-18-17(23)16(22)15(21)9-24-18/h1-6,8,15-18,21-23H,7,9H2/t15-,16+,17-,18+/m1/s1 |
InChI Key |
OYKIHUWUINDFAK-XDNAFOTISA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



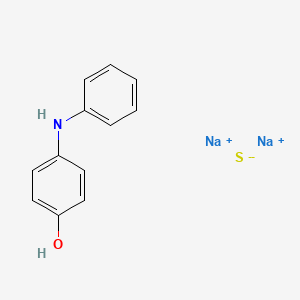
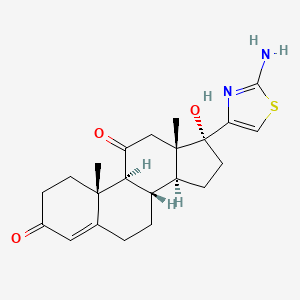
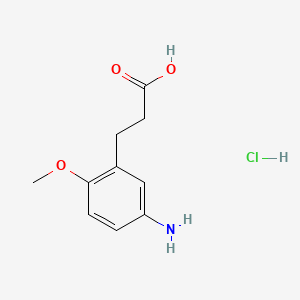
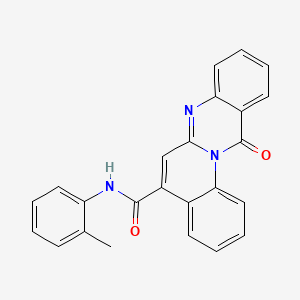
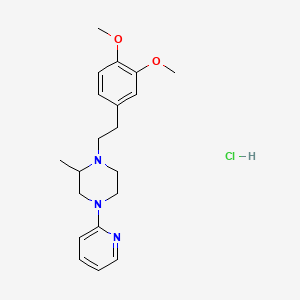
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
